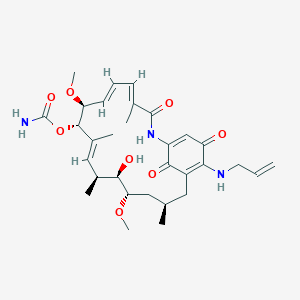

17-Allylamino-17-demethoxygeldanamycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

17-Allylamino-17-demethoxygeldanamycin is a benzoquinone ansamycin antibiotic that acts as a potent inhibitor of heat shock protein 90 (Hsp90). This compound is a derivative of geldanamycin and is known for its antitumor properties. It has been extensively studied for its potential in cancer therapy due to its ability to induce apoptosis and inhibit the activity of oncogenic proteins such as N-ras, Ki-ras, c-Akt, and p185 erB2 .

Méthodes De Préparation

The synthesis of 17-Allylamino-17-demethoxygeldanamycin involves several steps. One common method includes the preparation of geldanamycin from cultures of Streptomyces hygroscopicus. The biomass is harvested and extracted with acetone after 7-10 days of growth . The synthetic route typically involves the allylation of 17-demethoxygeldanamycin to produce this compound. Industrial production methods often utilize nanoparticle albumin-bound formulations to improve the solubility and bioavailability of the compound .

Analyse Des Réactions Chimiques

17-Allylamino-17-demethoxygeldanamycin undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can undergo reductive metabolism, generating the corresponding hydroquinone, which serves as a reservoir and can revert to the original compound upon exposure to oxygen.

Substitution: The allylamino group can participate in substitution reactions, which are crucial for its biological activity.

Common Reagents and Conditions: Reagents such as deoxycholic acid and conditions involving extracellular signal-regulated kinase 1/2, AKT, c-Jun NH2-terminal kinase 1/2, and p38 mitogen-activated protein kinase are commonly used.

Major Products: The major products formed from these reactions include various hydroquinone derivatives and other metabolites that retain biological activity.

Applications De Recherche Scientifique

Cancer Treatment

17-AAG has been evaluated in numerous clinical trials for its efficacy against various cancers, including:

- Breast Cancer : A phase II study demonstrated that 17-AAG was administered intravenously to patients with advanced breast cancer. Out of 11 evaluable patients, three achieved stable disease, while four showed disease progression .

- Glioblastoma : Research indicates that glioblastoma cells can develop resistance to 17-AAG. Studies have generated resistant cell lines to understand the underlying mechanisms and improve treatment strategies .

- Prostate Cancer : The compound has shown promise in targeting prostate cancer cells, leading to significant tumor reduction in preclinical models .

Combination Therapies

17-AAG is often studied in combination with other therapeutic agents to enhance its anticancer effects:

- Radiation Therapy : Studies have shown that when combined with X-ray radiation, 17-AAG significantly increases cytotoxicity against cancer cells compared to either treatment alone .

- Other Chemotherapeutics : The synergistic effects of 17-AAG with various chemotherapeutic agents have been explored, revealing its potential to overcome resistance mechanisms in cancer therapy .

Toxicity and Side Effects

While 17-AAG has shown efficacy in treating various cancers, it is associated with several side effects. In clinical trials, common toxicities included liver enzyme elevation (transaminitis), gastrointestinal issues, and hypersensitivity reactions. The maximum tolerated dose was found to be schedule-dependent, suggesting that intermittent dosing may reduce toxicity while maintaining efficacy .

Case Studies

Mécanisme D'action

The primary mechanism of action of 17-Allylamino-17-demethoxygeldanamycin involves the inhibition of Hsp90. By binding to Hsp90, the compound disrupts the protein chaperone functions, leading to the degradation of client proteins through the ubiquitin-proteasome pathway . This results in the inhibition of multiple signaling pathways, including those involving Akt, Raf-1, and p185 erB2, ultimately leading to apoptosis and reduced cell proliferation .

Comparaison Avec Des Composés Similaires

17-Allylamino-17-demethoxygeldanamycin is often compared with other geldanamycin derivatives such as 17-dimethylaminoethylamino-17-demethoxygeldanamycin (17DMAG). Both compounds share similar mechanisms of action and biological activities, but 17DMAG is more water-soluble and has shown greater potency in some cancer models . Other similar compounds include herbimycin A and tanespimycin, which also target Hsp90 but differ in their toxicity profiles and stability .

Activité Biologique

17-Allylamino-17-demethoxygeldanamycin (17-AAG) is a derivative of geldanamycin, primarily recognized for its role as an inhibitor of the heat shock protein 90 (Hsp90). This compound has garnered attention for its potential therapeutic applications in various cancers due to its ability to induce apoptosis and modulate key signaling pathways. This article reviews the biological activity of 17-AAG, highlighting its mechanisms of action, efficacy in different cancer types, and relevant case studies.

17-AAG exerts its biological effects primarily through the inhibition of Hsp90, a chaperone protein that stabilizes numerous client proteins involved in oncogenic signaling pathways. The inhibition leads to the degradation of these client proteins, including:

- Bcr-Abl : A fusion protein active in chronic myeloid leukemia (CML).

- Her2/neu : A receptor tyrosine kinase implicated in breast cancer.

- AKT : A key player in the PI3K/Akt signaling pathway associated with cell survival.

The downregulation of these proteins results in increased apoptosis and reduced cell proliferation in cancer cells.

Efficacy in Cancer Types

Research has demonstrated that 17-AAG is effective against a variety of cancer cell lines, including:

| Cancer Type | Cell Lines Tested | IC50 (μM) |

|---|---|---|

| Acute Myeloid Leukemia | HL-60, K562 | ~1 |

| Chronic Myeloid Leukemia | CML Blasts | ~1 |

| Prostate Cancer | LNCaP, PC-3 | ~0.5 |

| Breast Cancer | MCF-7, SKBR3 | ~0.7 |

| Ovarian Cancer | A2780 | ~1.5 |

These findings indicate that 17-AAG has a broad spectrum of activity against multiple malignancies.

Pediatric Leukemias

A study published in Pediatric Research highlighted the efficacy of 17-AAG in inducing apoptosis in pediatric leukemic cells. The combination of 17-AAG with imatinib showed a synergistic effect, significantly reducing cell survival rates compared to either drug alone. Specifically, the survival rate dropped from approximately 45% to less than 10% when both drugs were used together .

Thyroid Cancer

In research focusing on thyroid cancer cells, it was found that sensitivity to 17-AAG correlated with Hsp90 levels rather than histological subtype. Cell lines with lower Hsp90 levels exhibited resistance to 17-AAG-induced cytotoxicity, suggesting that Hsp90 expression may serve as a predictive biomarker for treatment response .

Neuroprotective Effects

Interestingly, beyond its anticancer properties, 17-AAG has shown potential neuroprotective effects. A study indicated that it could suppress glial inflammatory responses and ameliorate symptoms in models of multiple sclerosis by modulating inflammatory pathways .

Propriétés

Formule moléculaire |

C31H43N3O8 |

|---|---|

Poids moléculaire |

585.7 g/mol |

Nom IUPAC |

[(4E,6E,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9+,18-10+,20-15+/t17-,19+,24+,25+,27-,29+/m1/s1 |

Clé InChI |

AYUNIORJHRXIBJ-HTLBVUBBSA-N |

SMILES isomérique |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)\C)OC)OC(=O)N)\C)C)O)OC |

SMILES canonique |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.